molecular formula C18H20N4O2 B2476931 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide CAS No. 2034229-26-8

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide

Cat. No.: B2476931
CAS No.: 2034229-26-8
M. Wt: 324.384
InChI Key: QHJPRPCJILJPEP-UHFFFAOYSA-N
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Description

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide is a synthetic chemical hybrid featuring indolizine and pyrazole pharmacophores, designed for advanced pharmaceutical and biological research. The indolizine scaffold is a privileged structure in medicinal chemistry, known for its diverse interaction with biological targets. The 1H-pyrazol-4-yl moiety, a common feature in bioactive compounds, is further modified with a tetrahydropyran (oxan-2-yl)methyl group, a modification often explored to fine-tune the molecule's physicochemical properties and binding affinity. This specific structural architecture suggests potential for investigating a range of biological activities. Researchers can utilize this compound as a key intermediate or lead structure in drug discovery programs, particularly in the development of receptor modulators and enzyme inhibitors. Its application is also relevant in the synthesis of more complex heterocyclic systems for screening against various disease models. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-18(14-9-16-5-1-3-7-21(16)11-14)20-15-10-19-22(12-15)13-17-6-2-4-8-24-17/h1,3,5,7,9-12,17H,2,4,6,8,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJPRPCJILJPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indolizine core, followed by the introduction of the pyrazole ring and the oxane moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrazole or indolizine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds related to N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide exhibit notable antimicrobial properties.

Case Study:
A study published in Molecules investigated the synthesis and antimicrobial evaluation of related pyrazole derivatives. The compounds were tested against various Gram-positive and Gram-negative bacteria, showing significant inhibition zones, particularly against Staphylococcus aureus and Bacillus subtilis. The best-performing compounds displayed diameter inhibition zones (DIZ) of 21 mm and 22 mm, respectively, indicating strong antibacterial activity .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that derivatives of indolizine and pyrazole structures can selectively target cancer cells.

Case Study:
In another study focusing on novel derivatives, compounds similar to this compound were tested against a panel of human tumor cell lines. The results showed promising activity with IC50 values indicating effective cytotoxicity against specific cancer types, particularly ovarian and prostate cancers .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets.

Findings:
These studies suggest that the compound can effectively interact with enzymes or receptors involved in disease pathways, providing insights into its mechanism of action and potential therapeutic applications .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that have been optimized for yield and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to characterize the synthesized compounds.

Synthesis Overview:
The synthetic route generally includes:

  • Formation of the oxan moiety.
  • Coupling with pyrazole derivatives.
  • Final carboxamide formation through amidation reactions.

This multi-step synthesis allows for the production of various analogs for further testing .

Mechanism of Action

The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or infection, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s comparison focuses on pyrazole- and indolizine-containing derivatives, emphasizing synthesis, physicochemical properties, and bioactivity. Key analogs include 1,3,4-thiadiazole-pyrazole hybrids (as described in ) and other indolizine carboxamides.

Table 1: Structural and Functional Comparison

Property/Compound N-{1-[(Oxan-2-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide 1,3,4-Thiadiazole-Pyrazole Derivatives () Indolizine-2-carboxamide Derivatives (Hypothetical)
Core Structure Pyrazole + indolizine + oxane substituent Pyrazole + 1,3,4-thiadiazole + nitro substituent Indolizine + carboxamide + variable substituents
Molecular Weight (Da) ~350–370 (estimated) 300–340 (reported in ) 300–350
Key Functional Groups Oxane (solubility enhancer) Nitro (electron-withdrawing), thiadiazole (rigidity) Carboxamide (hydrogen bonding)
Reported Bioactivity Not yet tested Antimicrobial (E. coli, B. mycoides, C. albicans) Anticancer, anti-inflammatory (literature-based)
Synthetic Complexity Moderate (multi-step coupling) Moderate (condensation/hydrazonoyl reactions) Variable (depends on substituents)

Key Findings from Analogous Compounds

Antimicrobial Activity: highlights 1,3,4-thiadiazole-pyrazole derivatives with nitro substituents showing potent activity against E. coli, B. mycoides, and C. albicans. The nitro group likely enhances membrane penetration via electron-withdrawing effects, but may reduce solubility .

Structural Rigidity vs. Flexibility :

  • Thiadiazole derivatives () exhibit rigidity due to the planar 1,3,4-thiadiazole ring, which may aid in target binding. The target compound’s indolizine core offers partial rigidity, while the oxane substituent introduces conformational flexibility, possibly enhancing interactions with diverse biological targets .

Synthetic Accessibility: The synthesis of thiadiazole derivatives involves hydrazonoyl chloride reactions under mild conditions (triethylamine/ethanol), yielding moderate complexity . The target compound’s synthesis would likely require coupling an oxane-substituted pyrazole with indolizine-2-carboxylic acid, followed by carboxamide formation—a process with comparable complexity but distinct reagent requirements.

Biological Activity

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. The structural framework of this compound integrates an indolizine moiety with pyrazole and oxan functionalities, which may contribute to its biological efficacy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H17N5O2\text{C}_{15}\text{H}_{17}\text{N}_{5}\text{O}_{2}

This structure includes:

  • An indolizine backbone.
  • A pyrazole ring substituted with an oxan group.
  • A carboxamide functional group.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives of indole-pyrazoline hybrids have shown significant inhibitory effects on tubulin assembly, with IC50 values indicating potent activity against various cancer cell lines. One such compound demonstrated an IC50 of 0.21–0.31 µM against human cancer cells, suggesting a strong potential for further development as an anticancer agent .

Table 1: Summary of Anticancer Activity

CompoundIC50 (µM)Mechanism of Action
e190.21 - 0.31Inhibits tubulin polymerization
N-{...}TBDTBD

Antimicrobial Activity

In silico assessments using the PASS software have predicted antimicrobial activities for compounds structurally related to this compound. The predictions indicate potential antibacterial effects through mechanisms such as the inhibition of enoyl-acyl carrier protein reductase and various kinases, which are critical in bacterial metabolism and survival .

Table 2: Predicted Antimicrobial Mechanisms

MechanismPredicted Activity (Pa-Pi Value)
Inhibition of Enoyl-[acyl-carrier-protein] reductase0.136 - 0.577
Inhibition of (R)-Pantolactone dehydrogenase0.02 - 0.247
Kinase Inhibition (e.g., SRPK1)≥ 0.7

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Indole-Pyrazoline Hybrids : A study synthesized a series of indole-pyrazoline derivatives that exhibited significant cytotoxicity against cancer cells, emphasizing the importance of the indole moiety in enhancing biological activity .
  • Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions between these compounds and target proteins, further supporting their potential as therapeutic agents .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Identify proton environments (e.g., oxan-2-ylmethyl CH₂ at δ 3.4–3.8 ppm, indolizine aromatic protons at δ 7.1–8.3 ppm) .
  • HRMS/ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₀N₄O₂: calc. 332.158, found 332.157) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole vs. indolizine substitution patterns) .

Advanced Tip : Use NOESY to confirm spatial proximity of oxan-2-ylmethyl and indolizine moieties .

How can structure-activity relationship (SAR) studies guide optimization of this compound for CNS targets?

Advanced Research Focus
For GPR139 antagonism (a CNS target for depression):

  • Pyrazole substitution : 1-[(oxan-2-yl)methyl] groups enhance blood-brain barrier penetration vs. unsubstituted pyrazoles .
  • Indolizine vs. imidazole cores : Indolizine improves metabolic stability but may reduce affinity. Test hybrid scaffolds .
  • Carboxamide modifications : Replace with sulfonamides or urea derivatives to modulate solubility and LogP .

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina with GPR139 homology models to prioritize substituents for synthesis .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., oxan-2-ylmethyl interactions with hydrophobic pockets) .
  • QSAR models : Correlate indolizine electronegativity (Hammett σ) with activity .

Example : Docking studies suggest the oxan-2-ylmethyl group occupies a hydrophobic cleft in GPR139, while the indolizine carboxamide forms hydrogen bonds with Asn203 .

How should researchers design in vitro assays to validate target engagement while minimizing off-target effects?

Q. Basic Research Focus

  • Primary assays : Use HEK293 cells expressing GPR139 and measure cAMP inhibition (IC₅₀) .
  • Counter-screening : Test against related GPCRs (e.g., GPR142, serotonin receptors) .
  • Cytotoxicity : Assess in HepG2 cells (MTT assay) to rule out non-specific effects .

Advanced Tip : Employ TR-FRET or SPR for direct binding kinetics (Kd, kon/koff) .

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